3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS 1314893-92-9) is a dual-halogenated pyrazolo[1,5-a]pyrimidine building block featuring orthogonal C3-Br and C6-Cl reactivity. This site-specific halogenation pattern enables sequential cross-coupling for efficient SAR-driven library synthesis targeting kinases such as CDK2, CHK1, and Trk. Unlike mono-halogenated or isomerically distinct analogs, only this specific dihalogen scaffold preserves the synthetic versatility and biological activity required for hit-to-lead optimization. Available at ≥98% purity with batch-specific QC data, it ensures reliable computational model validation and reproducible chemistry. Ideal for medicinal chemistry labs seeking a privileged purine bioisostere for kinase drug discovery programs.

Molecular Formula C6H3BrClN3
Molecular Weight 232.47
CAS No. 1314893-92-9
Cat. No. B3008435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
CAS1314893-92-9
Molecular FormulaC6H3BrClN3
Molecular Weight232.47
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H
InChIKeyFYWMEWXIWGOWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS 1314893-92-9): A Key Halogenated Building Block for Medicinal Chemistry


3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS 1314893-92-9) is a halogenated heterocyclic compound within the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a privileged core in drug discovery, serving as a purine bioisostere and providing a platform for developing kinase inhibitors and CNS-active agents [1]. The compound features two distinct halogen substituents (bromo at C3, chloro at C6), which confer unique reactivity and physicochemical properties for downstream synthetic elaboration and structure-activity relationship (SAR) studies .

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine: Why Halogenation Pattern Dictates Synthetic and Biological Outcomes


The specific halogenation pattern of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is not arbitrary; it dictates the compound's reactivity and the biological profile of derived products. Substitution at the C3 position with a bromo group and at the C6 position with a chloro group creates a dual-functional building block where each halogen serves a distinct purpose in cross-coupling chemistry, enabling orthogonal functionalization [1]. Furthermore, SAR studies across the pyrazolo[1,5-a]pyrimidine class demonstrate that the identity and position of halogen substituents profoundly impact kinase inhibition potency and selectivity, with modifications at C3 and C6 being critical for optimizing activity against targets like CHK1, CDK2, and Trk [2]. Therefore, replacing this compound with a mono-halogenated analog (e.g., 3-bromo or 6-chloro only) or an alternative dihalogenated isomer (e.g., 3,6-dibromo or 3,6-dichloro) would fundamentally alter synthetic routes and likely compromise the intended biological activity, making simple substitution untenable.

Quantitative Differentiation: 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine vs. Structural Analogs


Orthogonal Reactivity: Dual Halogen Pattern Enables Sequential Functionalization

The presence of both a bromo (C3) and a chloro (C6) substituent on the pyrazolo[1,5-a]pyrimidine core provides orthogonal reactivity for sequential cross-coupling reactions. The bromo group is significantly more reactive in standard Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) compared to the chloro group, allowing for selective, stepwise derivatization of the scaffold [1]. This dual-functional nature is absent in mono-halogenated comparators such as 3-Bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) or 6-Chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3) , which offer only a single reactive handle and limit synthetic complexity.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Purity Benchmark: High-Purity (98%) Product Available with Batch-Specific Quality Documentation

The compound is commercially available with a verified purity specification of 98%, supported by batch-specific analytical data (NMR, HPLC, GC) . This level of purity and documented quality is critical for reproducible synthesis and biological assay. In contrast, while related analogs like 3-Bromopyrazolo[1,5-a]pyrimidine are also commercially available, typical purity specifications vary (e.g., 97% ), and the availability of comprehensive batch-specific documentation may differ among vendors, potentially introducing variability in research outcomes.

Procurement Quality Control Chemical Synthesis

Structural and Physicochemical Profile: A Computable Differentiator for In Silico Design

The unique combination of bromo and chloro substituents confers distinct molecular properties that are critical for computational modeling and library design. 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine has a molecular weight of 232.47 g/mol . In comparison, the unsubstituted pyrazolo[1,5-a]pyrimidine has a MW of 119.12 g/mol, while the mono-bromo analog (3-Bromopyrazolo[1,5-a]pyrimidine) has a MW of 198.02 g/mol and the mono-chloro analog (6-Chloropyrazolo[1,5-a]pyrimidine) has a MW of 153.57 g/mol . This stepwise increase in molecular weight and lipophilicity directly influences calculated ADME properties and provides a specific node for QSAR model development, differentiating it from other halogenated variants.

Computational Chemistry ADME Prediction Drug Design

Biological Activity Potential: Scaffold SAR Indicates C3/C6 Halogenation as Key for Kinase Inhibition

Structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyrimidine scaffold have consistently identified halogen substitution at the C3 and C6 positions as critical for potent kinase inhibition. For instance, a class of CHK1 inhibitors was developed through continued SAR at the C5 and C6 positions in conjunction with earlier SAR at C3 [1]. Another study on CDK2 inhibitors found that a related analog with a 3-bromo substituent (compound 5h) exhibited an IC50 of 22 nM against CDK2, comparable to the clinical candidate dinaciclib (IC50 = 18 nM) [2]. While direct, head-to-head activity data for the exact 3-Bromo-6-chloro building block itself are not publicly available as it is typically an intermediate, these class-level data strongly support that the specific halogenation pattern present in this compound is a validated pharmacophoric element for achieving potent target engagement. This contrasts with unsubstituted or mono-substituted analogs, which would lack the full interaction potential.

Kinase Inhibition Anticancer SAR

Recommended Applications for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine in Research and Development


Sequential Cross-Coupling to Generate Diverse Pyrazolo[1,5-a]pyrimidine Libraries

Medicinal chemists can leverage the orthogonal reactivity of the C3-Br and C6-Cl bonds to perform stepwise cross-coupling reactions. This allows for the efficient synthesis of a structurally diverse array of analogs by introducing different aryl or heteroaryl groups at each position, a strategy not possible with mono-halogenated analogs [1]. This application is directly supported by the compound's dual-halogen nature as described in Section 3, Evidence Item 1.

Advanced Intermediate for Kinase Inhibitor SAR Campaigns

Given the established importance of C3 and C6 halogen substitution for kinase inhibition (e.g., against CDK2, CHK1, Trk), this compound serves as an ideal advanced intermediate for synthesizing focused compound libraries aimed at these targets. The evidence from class-level SAR supports that starting from this core increases the probability of identifying potent hits [2].

High-Confidence Building Block for Computational and Fragment-Based Drug Design

With its well-defined molecular weight (232.47 g/mol) and specific halogenation pattern, this compound is a precise input for computational docking and QSAR models. Its commercial availability at a high purity (98%) with batch-specific QC data ensures that synthesized compounds closely match in silico predictions, facilitating more reliable model validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.